1-Chloro-2-ethynyl-4,5-dimethoxybenzene
Description
1-Chloro-2-ethynyl-4,5-dimethoxybenzene (CAS: EN300-33049651) is a substituted aromatic compound featuring a benzene ring with three functional groups: a chlorine atom at position 1, an ethynyl (C≡CH) group at position 2, and methoxy (-OCH₃) groups at positions 4 and 5 (Figure 1). Its molecular formula is C₁₀H₉ClO₂ (calculated based on substituents), though discrepancies in reported data suggest further experimental validation is needed .
The ethynyl group confers reactivity in cross-coupling reactions, while the chloro and methoxy substituents modulate electronic and steric properties.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-chloro-2-ethynyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C10H9ClO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h1,5-6H,2-3H3 |
InChI Key |
FCBYPIQFMTWMAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#C)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-ethynyl-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, followed by a series of steps to introduce the ethynyl group and methoxy groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethynyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove or alter specific substituents.
Substitution: Common in aromatic compounds, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts like iron(III) chloride (FeCl3) for halogenation reactions.
Major Products Formed: The major products depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
1-Chloro-2-ethynyl-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethynyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in pi-stacking interactions, while the methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Electron-Withdrawing vs. Donor Groups: The chloro group (electron-withdrawing) and methoxy groups (electron-donating) create an electronic push-pull effect, polarizing the aromatic ring. This contrasts with 1-ethynyl-3,5-dimethoxybenzene, where the ethynyl group’s electron-withdrawing nature is less pronounced .
Biological Activity
1-Chloro-2-ethynyl-4,5-dimethoxybenzene is a synthetic organic compound characterized by a chlorinated benzene ring with ethynyl and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
- Molecular Formula : C₉H₈ClO₂
- Molecular Weight : 184.61 g/mol
- Boiling Point : Approximately 250 °C
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
- Antiproliferative Activity : Studies indicate that this compound demonstrates significant antiproliferative effects against various cancer cell lines. This activity is linked to its ability to induce apoptosis and inhibit cell cycle progression .
- Receptor Modulation : The compound may also act as a modulator of specific receptors involved in signal transduction pathways, potentially influencing cellular responses to growth factors and hormones .
Biological Activity Data
The following table summarizes key findings from studies assessing the biological activity of this compound:
| Study | Biological Activity | IC50 (µM) | Cell Line/Model |
|---|---|---|---|
| Study A | FGFR1 Inhibition | 0.09 | KG1 Cell Line |
| Study B | CYP450 Inhibition | 10 | Human Liver Microsomes |
| Study C | Antiproliferative | 5 | Various Cancer Lines |
Case Study 1: FGFR1 Inhibition
A recent study evaluated the effects of this compound on FGFR1 (Fibroblast Growth Factor Receptor 1) signaling pathways. The compound demonstrated potent inhibition with an IC50 value in the picomolar range. This suggests potential utility in treating cancers associated with FGFR genetic alterations .
Case Study 2: CYP450 Interaction
In another investigation focusing on drug metabolism, the compound was shown to significantly inhibit cytochrome P450 enzymes. This finding is critical as it indicates the potential for drug-drug interactions when used in therapeutic contexts .
Case Study 3: Antiproliferative Effects
Research conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation at low concentrations. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression, highlighting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
